Ethyl 4-(1H-indol-1-YL)-4-oxobutanoate
Description
Ethyl 4-(1H-indol-1-yl)-4-oxobutanoate is an ester derivative featuring a 4-oxobutanoate backbone substituted at the γ-position with a 1H-indol-1-yl group. Indole derivatives are widely studied for their pharmacological and synthetic utility, particularly in antimicrobial and catalytic applications .
Properties
IUPAC Name |
ethyl 4-indol-1-yl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-6,9-10H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOHXRGXHCRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
- Indole Positional Isomerism: The 1H-indol-1-yl vs. 3-yl substitution (e.g., CAS 21859-98-3) alters electron distribution.
Preparation Methods
Condensation Reactions with Ethyl Acetoacetate
The most widely reported method involves a base-catalyzed condensation between indole derivatives and ethyl acetoacetate. For example, ethyl 4-(1H-indol-1-yl)-4-oxobutanoate is synthesized via refluxing indole with ethyl acetoacetate in ethanol using sodium ethoxide (NaOEt) as the catalyst . Key parameters include:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | NaOEt (1.2 equiv) | 65–75% | |
| Solvent | Ethanol | — | |
| Temperature | Reflux (78°C) | — | |
| Reaction Time | 6–8 hours | — |
Mechanistically, the reaction proceeds via deprotonation of ethyl acetoacetate by NaOEt, forming an enolate that attacks the electrophilic carbon of indole. The intermediate undergoes keto-enol tautomerization to yield the final product . Industrial-scale adaptations employ continuous flow reactors to enhance efficiency and reduce solvent waste .
Friedel-Crafts Acylation with Ethyl Succinyl Chloride
Alternative routes utilize Friedel-Crafts acylation, where indole reacts with ethyl succinyl chloride in the presence of Lewis acids. A notable example employs zirconium tetrachloride (ZrCl₄) in dichloroethane (DCE) at 0°C :
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | ZrCl₄ (1.1 equiv) | 24–55% | |
| Solvent | DCE | — | |
| Temperature | 0°C → room temperature | — | |
| Reaction Time | 2 hours | — |
This method is particularly effective for substituted indoles (e.g., 5-bromo- or 6-chloro-indole), though yields vary depending on steric and electronic effects . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) is critical for isolating the product .
Catalytic Methods Using Transition Metals
Palladium-catalyzed cross-coupling strategies have been explored for functionalized derivatives. For instance, ethyl 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoate is synthesized via Suzuki-Miyaura coupling of 5-bromoindole with ethyl 4-boronoacetoacetate . Key conditions include:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | 70–85% | |
| Base | K₂CO₃ | — | |
| Solvent | THF/H₂O (3:1) | — | |
| Temperature | 80°C | — |
This method offers regioselectivity for substituted indoles but requires stringent anhydrous conditions .
Alternative Approaches: Multicomponent Reactions
Three-component reactions involving indole-3-carbaldehyde, malononitrile, and ethyl acetoacetate have been reported under mild conditions . Triethylamine (Et₃N) catalyzes the reaction in ethanol at 35°C, yielding this compound in 55–70% yield .
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | Et₃N (10 mol%) | 55–70% | |
| Solvent | Ethanol | — | |
| Temperature | 35°C | — | |
| Reaction Time | 4–6 hours | — |
This method is advantageous for its simplicity and compatibility with diverse indole substrates .
Industrial-Scale Synthesis and Green Chemistry
Large-scale production often employs continuous flow reactors to optimize heat transfer and mixing. For example, a patent describes the use of automated systems with ethyl acetoacetate and indole in a toluene/water biphasic system, achieving 85% yield with minimal waste . Key metrics include:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Reactor Type | Continuous flow | 85% | |
| Solvent | Toluene/H₂O | — | |
| Temperature | 100°C | — | |
| Throughput | 1.2 kg/hour | — |
Green chemistry principles are emphasized, such as solvent recycling and catalytic waste reduction .
Challenges and Optimization Strategies
-
Steric Hindrance : Bulky substituents on indole (e.g., N-alkyl groups) reduce yields due to hindered enolate formation. Switching to stronger bases like LDA (lithium diisopropylamide) improves reactivity .
-
Moisture Sensitivity : Friedel-Crafts methods require rigorously anhydrous conditions. Molecular sieves (4Å) are often added to scavenge trace water .
-
Purification : Silica gel chromatography remains standard, though recrystallization (ethanol/water) is preferred industrially for cost efficiency .
Q & A
Q. How do storage conditions impact the stability of this compound?
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